Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate
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Overview
Description
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is a chemical compound with the molecular formula C8H7BrClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate typically involves the reaction of 4-bromo-6-chloropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloropyridin-2-yl)acetate
- Methyl 5-bromo-2-chloropyridine-3-carboxylate
- Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate
Uniqueness
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is an organic compound notable for its unique structural features, including a pyridine ring with bromine and chlorine substituents. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical applications.
- Molecular Formula : C9H8BrClNO2
- Molecular Weight : Approximately 232.52 g/mol
The presence of halogen atoms in the pyridine ring enhances the compound's reactivity, which is crucial for its biological interactions and applications in drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial, cytotoxic, and potential anti-cancer properties. The following sections summarize key findings from various studies.
Antibacterial Activity
In vitro studies have demonstrated that this compound and its analogs possess notable antibacterial properties. For example, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Compound A | 32 µg/mL | Staphylococcus aureus |
Compound B | 16 µg/mL | Escherichia coli |
This compound | TBD | TBD |
These findings suggest that the compound may disrupt bacterial cell functions or inhibit necessary metabolic pathways.
Cytotoxic Activity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound can inhibit cellular growth significantly at specific concentrations.
Cell Line | IC50 (µM) | Notes |
---|---|---|
HepG2 | 74.2 | Moderate cytotoxicity |
MDA-MB-231 | 27.1 | Higher sensitivity compared to HepG2 |
Normal Liver Cells | >100 | Low toxicity observed |
The IC50 values indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Biofilm Disruption : Studies have suggested that similar compounds can impair biofilm formation in bacteria, enhancing their antibacterial efficacy.
Case Studies
One significant study investigated the cytotoxic effects of various pyridine derivatives, including this compound, against Chlamydia trachomatis. The results indicated that these compounds could impair bacterial growth without affecting host cell viability, suggesting a selective action mechanism that could be beneficial in developing new antimicrobial therapies .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3 |
InChI Key |
UTWVARFVYPMXFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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